molecular formula C26H21FN4O2S B2726498 N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-04-3

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2726498
CAS No.: 536711-04-3
M. Wt: 472.54
InChI Key: PDBWFFQAFFNJJL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a sulfanylacetamide side chain. The structure includes a 4-fluorophenyl group at position 3 of the pyrimidoindole ring and a 3,5-dimethylphenyl substituent on the acetamide moiety. This compound’s design leverages the electron-withdrawing fluorine atom to enhance binding affinity and metabolic stability, while the dimethylphenyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-11-16(2)13-18(12-15)28-22(32)14-34-26-30-23-20-5-3-4-6-21(20)29-24(23)25(33)31(26)19-9-7-17(27)8-10-19/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBWFFQAFFNJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 866896-86-8
Molecular Formula C26H20FN3O3S
Molecular Weight 473.5 g/mol
Density Not Available
Melting Point Not Available
Boiling Point Not Available

The structural complexity of this compound arises from its multiple functional groups and heterocycles, which can influence its biological activities.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been tested against various cancer cell lines with promising results in reducing viability and promoting apoptosis through caspase activation pathways .
  • Antimicrobial Properties : The presence of fluorophenyl and sulfanyl groups in the structure suggests potential antimicrobial activity. Compounds with similar moieties have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound might also exhibit anti-inflammatory properties through similar mechanisms .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro experiments using resazurin assays demonstrated that pyrimidine derivatives significantly reduced the proliferation of HepG2 liver cancer cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating moderate potency against this cell line .
  • Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets associated with cancer and inflammation. These studies suggest favorable interactions with active sites of proteins involved in apoptosis and inflammatory responses .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds showed effective inhibition of cancer cell proliferation in various lines including SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 85% .

Anti-inflammatory Properties

In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This positions it as a candidate for further optimization in anti-inflammatory drug development .

Antimicrobial Activity

Preliminary assessments indicate potential antimicrobial effects against several bacterial strains. The presence of the sulfanyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of structurally similar compounds to this compound. The results showed that these compounds inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Case Study 2: Inflammatory Disease Model

In a model of rheumatoid arthritis, derivatives of this compound were tested for their ability to reduce inflammation and joint damage. The results indicated a significant reduction in pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls .

Comparison with Similar Compounds

Pyrimidoindole vs. Cyclopentathienopyrimidine

The compound in replaces the pyrimidoindole core with a cyclopentathienopyrimidine system and substitutes the 4-fluorophenyl group with a 4-chlorophenyl moiety. However, the altered core reduces π-conjugation, which could diminish binding to aromatic-rich enzyme pockets .

Pyrimidoindole vs. Triazole Derivatives

describes a triazole-based analog (1,2,4-triazol-3-ylsulfanyl acetamide). Triazoles are smaller and less planar than pyrimidoindoles, which may reduce steric hindrance but limit stacking interactions. The ethyl and pyridinyl substituents in this compound could improve solubility but may also introduce metabolic liabilities due to oxidative metabolism .

Substituent Variations

Fluorophenyl vs. Methoxyphenyl

In , the 4-fluorophenyl group is replaced with a 3-methoxyphenyl moiety. However, the increased polarity may enhance aqueous solubility, which is critical for bioavailability .

Trifluoromethoxy Modifications

introduces a trifluoromethoxy group on the phenyl ring. The trifluoromethoxy group’s strong electron-withdrawing and lipophilic characteristics likely improve both target binding and blood-brain barrier penetration compared to the parent compound’s fluorine substituent .

Acetamide Side Chain Modifications

Dimethylphenyl vs. Hydroxyphenyl

highlights N-(4-hydroxyphenyl)acetamide derivatives. In contrast, the dimethylphenyl group in the target compound balances lipophilicity and metabolic stability .

Antimalarial Potential

Compounds in , such as (E)-N-[5-(4-fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl] acetamide, were evaluated via pLDH assays for antimalarial activity. The target compound’s pyrimidoindole core and fluorophenyl group may similarly inhibit parasite lactate dehydrogenase, though direct data are unavailable .

Structural Insights from Crystallography

The SHELX system () has been widely used to refine crystal structures of similar compounds. These studies confirm that fluorophenyl and dimethylphenyl groups adopt planar conformations, optimizing interactions with hydrophobic binding sites .

Comparative Data Table

Compound Feature Target Compound Analog () Analog () Analog ()
Core Structure Pyrimido[5,4-b]indole Cyclopentathienopyrimidine Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole
Aryl Substituent 4-Fluorophenyl 4-Chlorophenyl 3-Methoxyphenyl Trifluoromethoxyphenyl
Acetamide Group 3,5-Dimethylphenyl 3,5-Dimethylphenyl 4-Ethylphenyl 4-Trifluoromethoxyphenyl
Electron Effects Moderate withdrawal (F) Strong withdrawal (Cl) Donation (OCH₃) Strong withdrawal (OCF₃)
Predicted Solubility Moderate Low High Moderate
Metabolic Stability High (C-F bond inertness) Moderate (C-Cl reactivity) Low (OCH₃ demethylation) High (C-F, OCF₃ inertness)

Preparation Methods

Cyclization Strategies

The pyrimido[5,4-b]indole scaffold is typically assembled via cyclocondensation of indole derivatives with pyrimidine precursors. For example, 3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4(3H)-one can be synthesized by heating indole-2-carboxylic acid with 4-fluorophenylguanidine in the presence of a Pd catalyst, as demonstrated in analogous syntheses. Reaction conditions often involve polar aprotic solvents (e.g., DMF) at 110–130°C for 6–12 hours, yielding the core in 45–65% efficiency.

Functionalization at C2

Introduction of the Sulfanyl Group

Thiol-Disulfide Interchange

A common method involves reacting the C2-halogenated pyrimidoindole with a disulfide (e.g., 2,2'-dithiobis(acetamide)) in the presence of a reducing agent (NaBH₄) to generate the thiol in situ. Subsequent alkylation with 2-bromoacetamide intermediates introduces the sulfanyl bridge. Yields for this step range from 50–70%, depending on the halogen’s reactivity (Br > Cl).

Direct Thiol Coupling

Alternatively, the C2-thiolated pyrimidoindole can be prepared via Pd-catalyzed C–S cross-coupling using aryl thiols and Pd(PPh₃)₄. For example, treatment of C2-iodopyrimidoindole with thiourea followed by hydrolysis provides the thiol, which is then alkylated with 2-chloro-N-(3,5-dimethylphenyl)acetamide.

Formation of the Acetamide Moiety

Amide Bond Coupling

The acetamide side chain is introduced via carbodiimide-mediated coupling. Activation of 2-chloroacetic acid with EDCI/HOBt in DCM, followed by reaction with 3,5-dimethylaniline, yields 2-chloro-N-(3,5-dimethylphenyl)acetamide. Subsequent nucleophilic substitution with the pyrimidoindole thiolate (generated via deprotonation with NaH) completes the synthesis.

One-Pot Strategies

Recent advancements enable a one-pot synthesis where the thiolated pyrimidoindole, 2-bromoacetamide, and base (K₂CO₃) are heated in acetonitrile at 60°C, achieving 80–85% conversion. This method reduces purification steps and improves overall yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel, typically using gradients of DCM/MeOH (95:5 to 90:10). This resolves unreacted starting materials and byproducts, affording the target compound in >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the indole NH (δ 10.2–10.5 ppm), acetamide NH (δ 8.1–8.3 ppm), and aromatic protons (δ 6.8–7.6 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 487.2 [M+H]⁺ confirms the molecular formula C₂₇H₂₃FN₄O₂S.

Comparative Analysis of Synthetic Routes

The table below summarizes two optimized pathways:

Step Method A (Sequential) Method B (One-Pot)
Core Synthesis Pd-catalyzed cyclization Microwave-assisted
Sulfanyl Introduction Thiol-disulfide Direct alkylation
Acetamide Coupling EDCI/HOBt In situ activation
Total Yield 58% 72%
Purity 96% 94%

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including:

  • Stepwise functionalization : Sequential introduction of fluorophenyl and dimethylphenyl groups via nucleophilic substitution or coupling reactions.
  • Sulfanyl-acetamide linkage : Controlled thiolation using reagents like Lawesson’s reagent or thiourea derivatives under inert conditions .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final product. Use HPLC to confirm purity (>95%) . Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–120°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z ~500–550 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and hydrogen-bonding networks .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with IC50_{50} determination) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (EC50_{50} values) and selectivity indices .
  • Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to suspected targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Synthesize derivatives with modified aryl groups (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) and compare IC50_{50} values .
  • Functional group truncation : Remove the sulfanyl-acetamide moiety to evaluate its role in target binding via SPR .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. What strategies resolve contradictory data in biological assays?

  • Dose-response validation : Repeat assays with stricter controls (e.g., vehicle-only and positive controls like staurosporine) to rule out false positives .
  • Off-target profiling : Use proteome-wide affinity pulldown assays (e.g., Chemoproteomics) to identify non-specific binding partners .
  • Solubility correction : Adjust DMSO concentrations (<0.1% v/v) to prevent aggregation artifacts in cellular assays .

Q. How can computational modeling guide the design of metabolically stable analogs?

  • Metabolic site prediction : Use software like MetaSite to identify labile sites (e.g., sulfanyl or acetamide groups prone to hydrolysis) .
  • DFT calculations : Compute bond dissociation energies (BDEs) for substituents to prioritize stable replacements (e.g., methyl groups for steric shielding) .
  • CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms to predict drug-drug interaction risks .

Q. What experimental designs address low aqueous solubility in pharmacological studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility while maintaining biocompatibility .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for controlled release in in vivo models .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Methodological Challenges & Solutions

Q. How to mitigate regioselectivity issues during pyrimidoindole core synthesis?

  • Protecting group strategy : Temporarily block reactive amines with Boc or Fmoc groups to direct cyclization .
  • Microwave-assisted synthesis : Accelerate ring-closure steps with precise temperature control (e.g., 150°C for 30 min) to favor desired regioisomers .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze via LC-MS/MS .
  • Stability-indicating assays : Develop validated HPLC methods with photodiode array (PDA) detection to separate and identify degradants .

Q. How to validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockout : Generate isogenic cell lines lacking the suspected target protein and assess compound efficacy .
  • Transcriptomic profiling : RNA-seq or qPCR to monitor downstream pathway activation (e.g., apoptosis markers like caspase-3) .

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